2-(2,4-dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime

Description

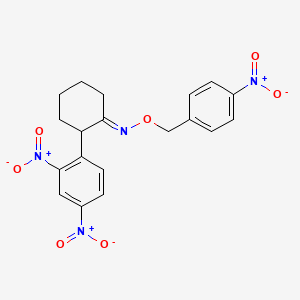

2-(2,4-Dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime is a nitro-substituted cyclohexanone oxime derivative characterized by a 2,4-dinitrophenyl group attached to the cyclohexanone ring and a 4-nitrobenzyl moiety on the oxime functional group. Its molecular formula is estimated as C₁₉H₁₇N₅O₈, with a molecular weight of ~467.38 g/mol.

Properties

IUPAC Name |

(E)-2-(2,4-dinitrophenyl)-N-[(4-nitrophenyl)methoxy]cyclohexan-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O7/c24-21(25)14-7-5-13(6-8-14)12-30-20-18-4-2-1-3-16(18)17-10-9-15(22(26)27)11-19(17)23(28)29/h5-11,16H,1-4,12H2/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUREFXVNQHMSG-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N\OCC2=CC=C(C=C2)[N+](=O)[O-])/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,4-dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime typically involves a multi-step process The initial step often includes the nitration of cyclohexanone to introduce nitro groups at specific positions on the phenyl ring This is followed by the formation of the oxime through the reaction of the ketone with hydroxylamineIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(2,4-dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-(2,4-dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime involves the interaction of its functional groups with specific molecular targets. The nitro groups can participate in redox reactions, while the oxime group can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent groups on the cyclohexanone ring or the oxime moiety. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects on Reactivity Nitro vs. Halogen Groups: The target compound’s 4-nitrobenzyl group introduces stronger electron-withdrawing effects compared to halogenated analogs (e.g., 4-fluorobenzyl in ). Steric and Electronic Profiles: The 2,4-dinitrophenyl group on the cyclohexanone ring creates steric hindrance and stabilizes the ketone via conjugation, whereas simpler analogs (e.g., unsubstituted cyclohexanone oximes) exhibit higher flexibility .

Applications in Agrochemicals Compounds like bromofenoxim () and bromophos share the O-(2,4-dinitrophenyl)oxime motif, which is associated with pesticidal activity. The target compound’s additional nitro group may enhance binding to biological targets but could reduce environmental persistence due to increased polarity .

Computational Insights

- DFT studies on related oximes () suggest that nitro groups lower HOMO-LUMO gaps, increasing reactivity. For example, chlorobenzyl-substituted oximes exhibit dipole moments >4.5 Debye, whereas nitro-substituted variants likely have higher polarity .

Biological Activity

The compound 2-(2,4-dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime is a synthetic oxime derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

2-(2,4-Dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime is characterized by the presence of a dinitrophenyl group and an oxime functional group. The molecular formula is , and its structure can be depicted as follows:

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest at various phases, leading to increased apoptosis in cancer cells .

- Oxidative Stress : The generation of reactive oxygen species (ROS) has been observed, contributing to the cytotoxic effects against malignant cells .

- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Biological Activity and Efficacy

Recent studies have evaluated the cytotoxic effects of 2-(2,4-dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism | Selectivity |

|---|---|---|---|

| HeLa | 20.68 ± 3.10 | Induces apoptosis via intrinsic pathway | Selective over normal cells |

| HCT116 | 0.010 - 0.066 | Inhibits tubulin polymerization | High selectivity for cancer cells |

| DU145 | Not specified | Induces oxidative stress | Selective towards prostate cancer |

These results indicate that the compound exhibits potent cytotoxicity against various cancer cell lines, with IC50 values significantly lower than many conventional chemotherapeutics.

Case Studies

- Antitumor Activity in vivo : In a recent study, the compound was tested in an animal model where it demonstrated significant tumor growth inhibition compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors .

- Selectivity Assessment : A comparative study involving normal human colon cells showed that while the compound effectively inhibited cancer cell proliferation, it had minimal effects on normal cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.